1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol
Description
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(22)20-11-9-15(21)10-12-20/h5-8,15,21H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBOIYXDIBZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol typically involves the following steps :
Starting Materials: The synthesis begins with 4-hydroxypiperidine and 4-carboxyphenylboronic acid pinacol ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for quality control and waste management to comply with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol involves its interaction with specific molecular targets and pathways . For example, in biochemical assays, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The boronate ester group can also form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol
- CAS : 1100094-82-3
- Molecular Formula: C₁₉H₂₇BNO₄
- Molecular Weight : 331.22 g/mol
- Purity : ≥96% (as per Combi-Blocks catalog) .
- Key Features : Contains a boronate ester (dioxaborolane) group, a piperidine ring substituted with a hydroxyl group, and a carbonyl bridge linking the phenylboronate moiety.
Synthesis: The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, leveraging arylboronate intermediates similar to methods described for meta-terphenyl-linked donor-acceptor dyads .
Structural and Functional Comparison with Similar Compounds
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
- CAS : 852227-96-4
- Molecular Formula: C₁₇H₂₆BNO₂
- Molecular Weight : 287.20 g/mol .
- Key Differences : Lacks the hydroxyl and carbonyl groups. The piperidine ring is directly attached to the phenylboronate.
- Impact : Reduced hydrogen-bonding capacity and lower polarity compared to the target compound. This simpler structure enhances its stability and commercial availability (listed as in stock by Kanto Reagents) .
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
tert-Butyl 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
- CAS : 540752-87-2
- Molecular Formula : C₂₁H₃₃BN₂O₄
- Molecular Weight : 396.31 g/mol .
- Key Differences : Incorporates a piperazine ring with a tert-butyl carbamate group.
- Impact : The additional nitrogen atoms enhance basicity, making it suitable for pharmaceutical applications requiring hydrogen-bonding interactions.
Comparative Data Table
Biological Activity
The compound 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol is a derivative of piperidine that incorporates a boron-containing moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. The following sections will explore its biological activity based on available research findings.
- Molecular Formula : C14H20BNO3
- Molecular Weight : 265.13 g/mol
- CAS Number : 884507-39-5
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing their function. This characteristic is particularly useful in targeting enzymes involved in cancer progression.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating a potent anticancer effect .
- In vitro studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. Specifically, it increased caspase 9 levels significantly compared to controls .
- Enzyme Inhibition :
- Pharmacokinetics :
Table 1: Summary of Biological Activities
Case Study Example
In a recent study published in MDPI, the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that it had significantly lower toxicity against normal cells compared to cancer cells, suggesting a favorable safety profile for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
